molecular formula C23H19N3OS B2976309 4-((E)-((Z)-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol CAS No. 392246-76-3

4-((E)-((Z)-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol

Cat. No. B2976309
CAS RN: 392246-76-3
M. Wt: 385.49
InChI Key: ZHFFBJIOQJHGCB-UXOTVQNASA-N
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Description

Phenols are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group . They are often used as antiseptics, disinfectants, and also in the production of drugs, plastics, and resins .


Synthesis Analysis

The synthesis of phenolic compounds often involves the sulfonation of toluene, followed by basic hydrolysis of the sulfonate salt .


Molecular Structure Analysis

Phenolic compounds have a ring structure, with the carbon atom in the ring being sp2 hybridized. The hydroxyl group is attached to the sp2 hybridized carbon atom present in the aromatic ring .


Chemical Reactions Analysis

Phenols are highly reactive and can undergo various reactions such as electrophilic aromatic substitution, oxidation to quinones, and more .


Physical And Chemical Properties Analysis

Phenols are colorless liquids or solids that turn reddish-brown in the atmosphere due to oxidation. They have a high boiling point due to the presence of intermolecular hydrogen bonding. They are readily soluble in water due to their ability to form hydrogen bonds .

Scientific Research Applications

Catalytic Processes

The study by Saleem et al. (2013) highlights the catalytic oxidation of alcohols and transfer hydrogenation of ketones using half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands. These complexes demonstrated efficient catalysis due to their unique structural features, illustrating the potential of similar compounds in catalytic applications (Saleem et al., 2013).

Antimicrobial Activities

The antimicrobial screening of novel 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols incorporated by triazole moiety by Shaikh et al. (2014) demonstrates significant activity against Gram-positive and Gram-negative bacteria. This underscores the potential of structurally related compounds for use in antimicrobial applications (Shaikh et al., 2014).

Physical and Chemical Properties

The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, explored by Ghorbanloo and Maleki Alamooti (2017), provides an example of enhancing catalyst stability and reusability for oxidation reactions. This study showcases how the physical and chemical properties of such compounds can be modified for specific applications (Ghorbanloo & Maleki Alamooti, 2017).

Mechanism of Action

Phenol is a potent proteolytic agent. In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Safety and Hazards

Phenols can be hazardous. They may be fatal if swallowed, inhaled, or absorbed through the skin. They can cause severe skin burns and eye damage .

Future Directions

Phenolic compounds are widely used in various industries, including pharmaceuticals, plastics, and resins. Future research may focus on developing safer and more efficient methods for synthesizing these compounds, as well as exploring new applications for them .

properties

IUPAC Name

4-[(E)-[(Z)-(3-benzyl-4-phenyl-1,3-thiazol-2-ylidene)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3OS/c27-21-13-11-18(12-14-21)15-24-25-23-26(16-19-7-3-1-4-8-19)22(17-28-23)20-9-5-2-6-10-20/h1-15,17,27H,16H2/b24-15+,25-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFFBJIOQJHGCB-UXOTVQNASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CSC2=NN=CC3=CC=C(C=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN\2C(=CS/C2=N\N=C\C3=CC=C(C=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((E)-((Z)-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol

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